(4S)-2-Oxoclopidogrel is derived from clopidogrel and is formed through the action of cytochrome P450 enzymes during the metabolic process. It belongs to the class of organic compounds known as alpha-amino acid esters, characterized by their ester derivatives of alpha-amino acids. The empirical formula of clopidogrel, which relates to (4S)-2-oxoclopidogrel, is with a molecular weight of approximately 321.822 g/mol .
The synthesis of (4S)-2-Oxoclopidogrel typically involves several steps that include:
The molecular structure of (4S)-2-Oxoclopidogrel features a thienopyridine core with a ketone functional group at the 2-position. The stereochemistry at the 4-position is crucial for its biological activity. The compound can be represented structurally as follows:
This structure is essential for its interaction with biological targets, particularly in terms of its binding affinity and selectivity.
The primary chemical reaction involving (4S)-2-Oxoclopidogrel is its conversion into the active thiol metabolite through further oxidation processes:
The mechanism of action for (4S)-2-Oxoclopidogrel involves several key steps:
(4S)-2-Oxoclopidogrel exhibits specific physical and chemical properties relevant for its function:
(4S)-2-Oxoclopidogrel serves primarily as an intermediate in the synthesis of clopidogrel's active metabolites. Its applications include:
Clopidogrel, a widely prescribed antiplatelet prodrug, undergoes a critical two-step bioactivation process in the liver to yield its pharmacologically active metabolite. The initial oxidative step transforms clopidogrel into the stereospecific intermediate (4S)-2-oxoclopidogrel, mediated predominantly by hepatic cytochrome P450 (CYP) isoenzymes. This biotransformation involves the introduction of a carbonyl group at the thiophene ring's 2-position, forming a cyclic thiocarbamate intermediate [1] [7].
Table 1: Key CYP Isoforms Catalyzing Clopidogrel → (4S)-2-Oxoclopidogrel Conversion
CYP Isoform | Catalytic Efficiency (Vmax/Km) | Relative Contribution (%) | Genetic Polymorphism Impact |
---|---|---|---|
CYP1A2 | 18.7 ± 2.3 μL/min/pmol | 35.8% | Low |
CYP2B6 | 10.1 ± 1.5 μL/min/pmol | 19.4% | Moderate |
CYP2C19 | 23.4 ± 3.1 μL/min/pmol | 44.9% | High (loss-of-function alleles) |
CYP3A4 | Not detected | - | - |
CYP2C9 | Not detected | - | - |
Source: Kazui et al. (2010), Pharmacokinetic data from recombinant enzyme systems [7]
The differential catalytic efficiencies among CYP isoforms determine their relative contributions to this step. CYP2C19 demonstrates the highest catalytic efficiency (44.9%), followed by CYP1A2 (35.8%) and CYP2B6 (19.4%) [7]. Notably, CYP3A4 and CYP2C9 show negligible activity in this initial oxidation, contrary to earlier hypotheses [3] [6]. This reaction occurs primarily in hepatocytes' endoplasmic reticulum, where these enzymes are densely localized, and requires NADPH and molecular oxygen as cofactors.
The kinetic parameters vary significantly among isoforms, with CYP2C19 exhibiting the lowest Km (highest affinity) for clopidogrel. Genetic polymorphisms in CYP2C19 (*2, *3, *17 alleles) substantially alter this step's efficiency, explaining approximately 12% of interindividual variability in active metabolite formation [1] [4].
The bioactivation of clopidogrel exhibits strict stereoselectivity, producing exclusively the (4S)-configured 2-oxo intermediate. This stereochemical preference arises from differential binding orientations within CYP active sites and regioselective oxidation mechanisms:
Table 2: Enzyme Contributions to Two-Step Activation Pathway
Metabolic Step | Primary Enzymes | Relative Contribution | Key Chemical Process |
---|---|---|---|
Clopidogrel → (4S)-2-oxoclopidogrel | CYP2C19 | 44.9% | Thiophene ring oxidation |
CYP1A2 | 35.8% | Cyclic thiocarbamate formation | |
CYP2B6 | 19.4% | Stereoselective oxygenation | |
(4S)-2-oxoclopidogrel → Active thiol metabolite | CYP3A4 | 39.8% | Thiocarbamate cleavage |
CYP2B6 | 32.9% | Sulfenic acid formation | |
CYP2C19 | 20.6% | S-O bond scission |
The kinetic isotope effect studies demonstrate that the second oxidation proceeds via rate-limiting C-H bond cleavage at the piperidine ring's 4-position. CYP3A4's broad substrate acceptance allows accommodation of the bulky (4S)-2-oxoclopidogrel molecule, while CYP2C19's stereospecificity derives from its compact active site topology [6] [8].
The metabolic fate of clopidogrel is determined by competing pathways during hepatic first-pass metabolism. Approximately 85-90% of absorbed clopidogrel undergoes carboxylesterase 1 (CES1)-mediated hydrolysis to an inactive carboxylic acid (SR26334), while only 10-15% enters the CYP-dependent activation pathway via (4S)-2-oxoclopidogrel [2] [5] [6].
Carboxylesterase-Mediated Inactivation:
Oxidative Activation Pathway:
Table 3: Flux Distribution in Clopidogrel First-Pass Metabolism
Metabolic Pathway | Primary Enzyme | Metabolite Formed | Fraction of Absorbed Dose | Pharmacological Activity |
---|---|---|---|---|
Ester hydrolysis | CES1 | Clopidogrel carboxylate | 85-90% | Inactive |
First oxidation | CYP2C19/1A2/2B6 | (4S)-2-oxoclopidogrel | 10-15% | Intermediate |
Secondary hydrolysis | CES1 | 2-oxo-clopidogrel carboxylate | 20-30% of oxidized fraction | Inactive |
Second oxidation | CYP3A4/2B6/2C19 | Active thiol metabolite | 2-5% of initial dose | Active |
Regulatory Cross-Talk: The balance between these pathways is modulated by:
In vitro studies using HLM demonstrate that competitive partitioning occurs at clopidogrel concentrations >50 μM, where CES1 approaches saturation (Km = 120 μM), favoring CYP-mediated oxidation. This explains the nonlinear pharmacokinetics observed with high loading doses [3] [6].
CAS No.: 6754-13-8
CAS No.: 185955-34-4
CAS No.: 13249-46-2
CAS No.:
CAS No.:
CAS No.: 224635-63-6